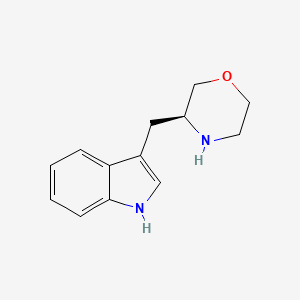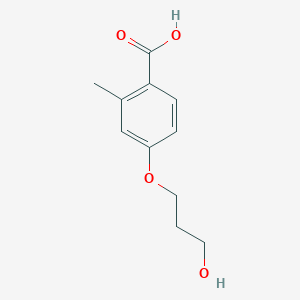
2-Chloro-6-isopropoxy-benzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-6-isopropoxy-benzaldehyde: is an organic compound with the molecular formula C10H11ClO2 . It is a derivative of benzaldehyde, where the benzene ring is substituted with a chlorine atom at the second position and an isopropoxy group at the sixth position. This compound is used in various chemical reactions and has applications in scientific research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-6-isopropoxy-benzaldehyde typically involves the chlorination of 2,6-dichlorotoluene followed by hydrolysis. The reaction conditions include the use of phosphorus pentachloride as a catalyst and light to facilitate the chlorination process. The hydrolysis step involves the use of an acidic solvent and zinc chloride under heating and reflux conditions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized to ensure high yield and purity while minimizing waste and environmental impact. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 2-Chloro-6-isopropoxy-benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products:
Oxidation: 2-Chloro-6-isopropoxy-benzoic acid.
Reduction: 2-Chloro-6-isopropoxy-benzyl alcohol.
Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-Chloro-6-isopropoxy-benzaldehyde has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: It can be used in the synthesis of biologically active compounds, including potential pharmaceuticals and agrochemicals.
Medicine: Research into its derivatives may lead to the development of new drugs with therapeutic properties.
Industry: It is used in the production of specialty chemicals, including dyes, fragrances, and polymers.
Mecanismo De Acción
The mechanism of action of 2-Chloro-6-isopropoxy-benzaldehyde depends on the specific chemical reactions it undergoes. In general, the aldehyde group is highly reactive and can participate in various nucleophilic addition reactions. The chlorine atom and isopropoxy group can influence the reactivity and selectivity of these reactions by affecting the electronic and steric properties of the molecule.
Comparación Con Compuestos Similares
2-Chloro-6-fluorobenzaldehyde: Similar structure but with a fluorine atom instead of an isopropoxy group.
2-Chloro-6-methoxybenzaldehyde: Similar structure but with a methoxy group instead of an isopropoxy group. It is used in the synthesis of various organic compounds.
Uniqueness: 2-Chloro-6-isopropoxy-benzaldehyde is unique due to the presence of the isopropoxy group, which can influence its reactivity and the types of reactions it can undergo. This makes it a valuable intermediate in the synthesis of complex organic molecules and in the development of new synthetic methodologies.
Propiedades
Fórmula molecular |
C10H11ClO2 |
|---|---|
Peso molecular |
198.64 g/mol |
Nombre IUPAC |
2-chloro-6-propan-2-yloxybenzaldehyde |
InChI |
InChI=1S/C10H11ClO2/c1-7(2)13-10-5-3-4-9(11)8(10)6-12/h3-7H,1-2H3 |
Clave InChI |
MTKISMSBPUAIKT-UHFFFAOYSA-N |
SMILES canónico |
CC(C)OC1=C(C(=CC=C1)Cl)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[4-(aminomethyl)phenyl]benzonitrile](/img/structure/B12079669.png)









![N-[1-(3-bromophenyl)ethyl]oxan-4-amine](/img/structure/B12079710.png)

![(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-{2-[2-(prop-2-yn-1-yloxy)ethoxy]ethoxy}oxane-3,4,5-triol](/img/structure/B12079718.png)
